4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
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Overview
Description
4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,3-dichlorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a thiazole ring substituted with a methyl group at the 2-position. The unique structure of this compound imparts it with specific chemical and biological properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 2-methyl-1,3-thiazole can be prepared by reacting 2-bromoacetone with thiourea under basic conditions.
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Attachment of the 2,3-Dichlorophenyl Group: : The 2,3-dichlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2,3-dichlorobenzyl chloride with the thiazole derivative in the presence of a base such as sodium hydride or potassium carbonate.
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Formation of the Sulfanyl Linkage: : The final step involves the formation of the sulfanyl linkage. This can be achieved by reacting the intermediate thiazole compound with a suitable thiol reagent, such as 2,3-dichlorobenzenethiol, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. This may involve the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, modified phenyl groups.
Substitution: Various substituted thiazole or phenyl derivatives.
Scientific Research Applications
4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl group and the thiazole ring likely contributes to its ability to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-Methyl-1,3-thiazole: Lacks the dichlorophenyl group and sulfanyl linkage, resulting in different chemical and biological properties.
4-{[(Phenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole: Similar structure but without the chlorine atoms, which may affect its reactivity and biological activity.
4-{[(2,4-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole: Similar but with different substitution pattern on the phenyl ring, potentially leading to different interactions and activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
4-[(2,3-dichlorophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS2/c1-7-14-8(5-15-7)6-16-10-4-2-3-9(12)11(10)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPYRXGKFDOLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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